Ioflubenzamide

Description

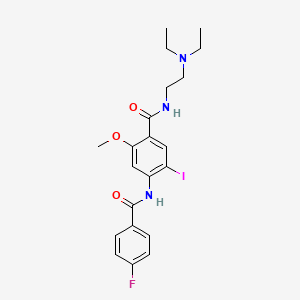

Structure

2D Structure

3D Structure

Properties

CAS No. |

864462-68-0 |

|---|---|

Molecular Formula |

C21H25FIN3O3 |

Molecular Weight |

513.3 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-[(4-fluorobenzoyl)amino]-5-iodo-2-methoxybenzamide |

InChI |

InChI=1S/C21H25FIN3O3/c1-4-26(5-2)11-10-24-21(28)16-12-17(23)18(13-19(16)29-3)25-20(27)14-6-8-15(22)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,24,28)(H,25,27) |

InChI Key |

UPRRZQGAQRAODM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I |

Origin of Product |

United States |

Molecular Design and Synthesis of Ioflubenzamide

Ioflubenzamide, also known as MIP-1145, is a radioiodinated benzamide (B126) derivative specifically designed for targeting melanin (B1238610), a pigment overexpressed in melanoma cells. nih.govaacrjournals.orgnih.govnih.gov Its molecular structure is engineered to facilitate high uptake and retention in melanin-expressing tissues, making it a promising candidate for the targeted radiotherapy of metastatic melanoma. nih.govnih.gov

Structural Basis as an Iodobenzamide Derivative

The core of this compound's design lies in its identity as an iodobenzamide derivative. This class of compounds has been investigated for their affinity for melanin. nih.gov The presence of an iodine atom is not only crucial for its radiotherapeutic function but also influences its binding characteristics. Structure-activity relationship studies on similar N-(2-diethylaminoethyl)benzamides have indicated that substituents on the phenyl ring are critical determinants of melanoma uptake, blood clearance rates, and metabolic stability. nih.gov The specific arrangement of functional groups in this compound, including the methoxy (B1213986) and fluorobenzamido moieties, is a result of rational drug design aimed at optimizing these pharmacokinetic properties for effective tumor targeting. nih.govaacrjournals.orgnih.gov The binding of this compound to melanin is a high-capacity interaction, meaning that the presence of non-radiolabeled this compound does not significantly reduce the binding of its radiolabeled counterpart. nih.govnih.gov This binding is also internalized within the melanoma cells. nih.govaacrjournals.org

Radiochemical Synthesis Methodologies for this compound

The synthesis of radioiodinated this compound involves the introduction of a radioactive iodine isotope, such as Iodine-131, into a precursor molecule.

Strategies for Radioiodine (e.g., Iodine-131) Labeling

The radioiodination of the this compound precursor is achieved through an electrophilic substitution reaction. nih.gov A common and efficient method utilizes thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃) to facilitate the incorporation of radioiodine. nih.govaacrjournals.org This method allows for the direct labeling of the precursor molecule to produce the final radioiodinated compound.

Precursor Chemistry and Synthetic Route Development

The precursor for the radiolabeling of this compound is N-(2-diethylamino-ethyl)-4-(4-fluorobenzamido)-2-methoxy-benzamide, also referred to as desiodo-MIP-1145. nih.govaacrjournals.orgnih.gov This precursor was synthesized in three steps. nih.gov

The general synthetic approach involves the following key steps:

Preparation of the Precursor : The non-iodinated precursor, N-(2-diethylamino-ethyl)-4-(4-fluorobenzamido)-2-methoxy-benzamide, is synthesized. nih.govaacrjournals.orgnih.gov

Radioiodination Reaction : The precursor, dissolved in acetic acid, is reacted with thallium trifluoroacetate in trifluoroacetic acid. aacrjournals.org

Introduction of Radioiodine : A solution of Sodium Iodide (e.g., Na¹³¹I) is then added to the reaction mixture and incubated at room temperature. aacrjournals.org

Purification : The resulting crude solution containing the radiolabeled this compound is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govaacrjournals.org

Radiochemical Purity and Stability Considerations

Ensuring the high radiochemical purity and stability of the final this compound product is critical for its intended use.

Following purification by RP-HPLC, the final product is collected in a radiolysis-stabilizing medium, which typically contains ascorbic acid and sodium gentisate at a pH of 4.5. nih.govaacrjournals.org This process consistently yields a radiochemical purity of greater than 95%. nih.govaacrjournals.org

Stability studies have demonstrated that [¹³¹I]this compound is stable in both saline and rat plasma for at least 24 hours at 37°C, with over 94% of the compound remaining intact. nih.govaacrjournals.org

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Precursor | N-(2-diethylamino-ethyl)-4-(4-fluorobenzamido)-2-methoxy-benzamide | - | nih.gov, aacrjournals.org, nih.gov |

| Labeling Method | Electrophilic substitution using Tl(TFA)₃ | - | nih.gov, aacrjournals.org |

| Radiochemical Yield | Percentage of precursor converted to the desired radiolabeled product | 70-90% | nih.gov, aacrjournals.org |

| Radiochemical Purity | Percentage of the total radioactivity in the desired chemical form | >95% | nih.gov, aacrjournals.org |

| Stability (24h, 37°C) | Percentage of intact compound in saline and rat plasma | >94% | nih.gov, aacrjournals.org |

Molecular Interactions and Melanin Binding Mechanisms

Specificity of Ioflubenzamide for Melanin (B1238610)

Melanin serves as a unique molecular target in melanoma due to its high concentration within these cancer cells, found in approximately 75–90% of malignant melanoma cases openmedscience.comoncidiumfoundation.org. This abundance makes it an attractive biomarker and a strategic target for drug development.

Melanin is a complex biopolymer derived from the oxidative polymerization of tyrosine or phenylalanine precursors mdpi.complos.org. Its presence in melanoma cells, unlike in most healthy tissues, provides a critical differential characteristic that can be exploited for targeted drug delivery openmedscience.comsnmjournals.org. The high concentration of melanin within melanoma cells can lead to significantly increased uptake and retention of melanin-binding compounds, a property that this compound is designed to leverage patsnap.comnih.gov. Melanin's inherent properties, such as its capacity to absorb light and interact with various molecules, contribute to its role in both photoprotection and, paradoxically, in certain pathological processes within melanoma mdpi.comfrontiersin.orgnih.gov.

The interaction between this compound and melanin is characterized by a high degree of specificity and affinity, mediated by a combination of molecular forces.

Melanin's polyanionic nature and its complex structure, rich in functional groups like hydroxyls and carboxyls, enable it to bind a wide range of substances through various non-covalent interactions mdpi.comnih.gov. Studies on related benzamide (B126) derivatives, such as N-(2-diethylaminoethyl)-4-iodobenzamide ([125I]BZA), indicate that binding to melanin involves electrostatic forces and hydrophobic interactions nih.gov. These forces contribute to the saturable and reversible nature of the binding, suggesting specific binding sites on the melanin polymer nih.gov. While this compound's precise binding dynamics are detailed in proprietary research, the general understanding of benzamide-melanin interactions points to a multi-faceted binding mechanism involving these non-covalent forces.

The incorporation of iodine, particularly radioisotopes like Iodine-131 (131I), into the benzamide structure of this compound significantly enhances its utility for targeted therapy and imaging openmedscience.comsnmjournals.org. Iodination is understood to improve the compound's ability to be taken up by melanin-rich cells openmedscience.com. The presence of the iodine atom, likely influencing the molecule's electronic distribution and lipophilicity, contributes to its specific affinity and subsequent accumulation within melanotic tissues.

Research on this compound and related compounds has demonstrated a high capacity for melanin binding, suggesting that the melanin polymer can accommodate a significant amount of the drug patsnap.com. Studies on [125I]BZA, a precursor compound, revealed saturable binding to synthetic melanin, indicating a finite number of binding sites nih.gov. Scatchard analysis of BZA binding to melanin identified two classes of binding sites with distinct association constants, highlighting the complexity and strength of the interaction:

| Binding Site Class | Association Constant (K) |

| Class 1 | 3.9 ± 1.9 x 10⁶ M⁻¹ |

| Class 2 | 2.9 ± 0.9 x 10⁴ M⁻¹ |

Table 1: Association constants for N-(2-diethylaminoethyl)-4-iodobenzamide ([125I]BZA) binding to synthetic melanin. nih.gov

The high affinity constants (K1) suggest a strong interaction, crucial for effective retention in melanin-rich environments.

Characterization of this compound-Melanin Interactions

Cellular Uptake and Intracellular Retention Mechanisms in Melanin-Expressing Cells

The melanin-binding properties of this compound directly translate into efficient cellular uptake and prolonged intracellular retention within melanoma cells.

Studies using related radiolabeled benzamide derivatives have shown a strong correlation between cellular melanin content and tracer uptake nih.gov. For instance, para-[131I]iododiethyl-aminoethylbenzamide (p-[131I]ABA-2-2) exhibited a high correlation (R² = 0.95) between cellular melanin levels and tracer uptake, reaching up to 80% in melanotic melanoma cells nih.gov. Similarly, this compound I-131 ([131I]MIP-1145) has demonstrated significant tumor uptake in preclinical models. In human melanoma xenografts, it achieved an uptake of 8.82% of the injected dose per gram (ID/g) at 4 hours post-injection, which remained substantial at 5.91% ID/g after 24 hours. These studies also reported high tumor-to-blood ratios, indicating selective accumulation in tumor tissue patsnap.com.

Table 2: In vivo tumor uptake of [131I]MIP-1145 in human melanoma xenografts

| Time Post-Injection | Tumor Uptake (% ID/g) | Tumor/Blood Ratio |

| 4 hours | 8.82 | 25.2 |

| 24 hours | 5.91 | 197 |

Table 2: Pharmacokinetic data for [131I]MIP-1145 in human melanoma xenografts, demonstrating significant tumor accumulation and retention. patsnap.com

The retention of this compound within melanin-expressing cells is also a key feature. Studies indicate that the accumulation of related compounds is insensitive to mild acid treatment, suggesting it is retained within the cells rather than being readily released nih.gov. This prolonged retention is attributed to the strong binding affinity to melanin, which acts as an intracellular depot, extending the drug's presence and potential therapeutic effect within the tumor cells patsnap.comarvojournals.org. This characteristic is crucial for radiotherapeutic applications, where sustained localized radiation is desired.

Compound List:

this compound

Preclinical Pharmacological and Disposition Studies

In Vitro Pharmacological Characterization

The in vitro pharmacological assessment of Ioflubenzamide has centered on its potential as a targeted radiopharmaceutical, leveraging its inherent affinity for melanin (B1238610).

Cell-Based Binding Assays in Melanoma Cell Lines

This compound I-131, a radiolabeled form of the compound, has demonstrated a significant and selective binding to melanin-expressing cells. The benzamide (B126) moiety of this compound is the key structural feature responsible for this interaction. Melanin, a pigment overexpressed in approximately 40% of melanomas, serves as a natural target for this class of compounds. Preclinical evaluations of similar iodinated benzamides, such as MIP-1145, have shown that binding to melanoma cells is directly dependent on the presence of melanin. In these studies, radiolabeled benzamides exhibited high uptake in melanin-positive human melanoma cell lines, a crucial characteristic for a targeted therapeutic approach.

Evaluation of Cellular Retention in Melanin-Positive Cells

Following binding, the retention of this compound within melanin-positive cells is a critical factor for its therapeutic efficacy. Studies on analogous radiolabeled benzamides have shown that once bound to melanin, the compound is retained within the cells for a prolonged period. This retention is crucial for delivering a sustained and cytotoxic dose of radiation to the target melanoma cells. The cellular uptake and retention of melanin-binding agents are influenced by the high capacity of melanin to bind such compounds. This prolonged retention within melanoma cells enhances the therapeutic window by maximizing the radiation dose to the tumor while minimizing exposure to surrounding healthy tissues.

In Vitro Metabolism Studies

The in vitro metabolism of this compound, like other benzamide derivatives, is anticipated to occur primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system.

While specific metabolic pathways for this compound have not been detailed in publicly available literature, the metabolism of similar benzamide compounds typically involves oxidative reactions. Common metabolic transformations for this class of compounds include hydroxylation, N-dealkylation, and O-demethylation, catalyzed by various CYP isozymes. These phase I metabolic reactions are often followed by phase II conjugation reactions, such as glucuronidation, to facilitate excretion. The identification of specific metabolites of this compound would require dedicated in vitro studies using liver microsomes or hepatocytes.

Comparative in vitro metabolism studies are essential to select appropriate animal models for preclinical toxicology and to predict human metabolism. Such studies typically involve incubating the compound with liver microsomes or hepatocytes from various species, such as rats, dogs, monkeys, and humans. While specific comparative metabolism data for this compound is not available, studies with other pharmaceutical compounds have demonstrated both qualitative and quantitative differences in metabolic profiles across species. These differences can be attributed to variations in the expression and activity of CYP enzymes among species. For benzamide-based compounds, it is crucial to identify a preclinical species that exhibits a metabolic profile most similar to that of humans to ensure the relevance of toxicological data. The data from such comparative studies would be instrumental in predicting the metabolic clearance and potential for drug-drug interactions in humans.

| Preclinical Species | Primary Metabolic Pathways (Anticipated) | Key Metabolites (Anticipated) |

| Rat | Oxidation (Hydroxylation, N-dealkylation) | Hydroxylated and dealkylated derivatives |

| Dog | Oxidation and Conjugation | Oxidative metabolites and glucuronide conjugates |

| Monkey | Similar to humans, primarily oxidative | Oxidative metabolites |

| Human | Primarily Oxidation (CYP-mediated) | Hydroxylated and dealkylated metabolites |

The interaction of this compound with cytochrome P450 enzymes is a critical aspect of its preclinical evaluation. Benzamide derivatives are known substrates and, in some cases, inhibitors or inducers of CYP enzymes. The primary CYP isozymes involved in the metabolism of many drugs, and likely benzamides, include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. In vitro studies using human liver microsomes and specific recombinant CYP enzymes are necessary to identify the specific isozymes responsible for this compound metabolism. This information is vital for predicting potential drug-drug interactions when this compound is co-administered with other medications that are metabolized by the same CYP pathways.

In Vivo Disposition in Preclinical Models

The in vivo disposition of this compound has been extensively studied in various preclinical models to understand its distribution, retention, and clearance from the body. These studies are fundamental to assessing both its efficacy as a targeted radiotherapeutic and its potential impact on non-target tissues.

Preclinical evaluations using human melanoma xenograft models have demonstrated the melanin-dependent localization of this compound. In studies involving mice with human melanoma xenografts, this compound exhibited significant and prolonged uptake in melanin-expressing tumors. For instance, in SK-MEL-3 human melanoma xenografts, which are melanin-positive, the uptake of [¹³¹I]this compound was substantial. In contrast, in amelanotic (melanin-negative) human melanoma cells, the binding was significantly lower, confirming the compound's specificity for melanin. This targeted accumulation is a key characteristic that makes this compound a candidate for targeted radiotherapy, as it allows for the delivery of radiation directly to the tumor cells while minimizing exposure to healthy tissues.

Quantitative analysis of this compound's distribution in preclinical models has provided detailed insights into its concentration in various organs over time. Following intravenous administration in mice bearing SK-MEL-3 melanoma xenografts, the tumor uptake was notable, reaching 8.82% of the injected dose per gram (%ID/g) at 4 hours post-injection and remaining as high as 5.91% ID/g at 24 hours. nih.gov This sustained tumor retention is a desirable feature for a radiotherapeutic agent.

Conversely, the clearance from most non-target organs was relatively rapid. For example, the concentration in the blood decreased significantly over time, leading to high tumor-to-blood ratios of 25.2 at 4 hours and 197 at 24 hours. nih.gov The liver and kidneys, which are often involved in the clearance of xenobiotics, showed initial uptake followed by a decline in concentration. The table below summarizes the biodistribution data in a human melanoma xenograft model.

| Organ | Uptake at 4 hours (%ID/g) | Uptake at 24 hours (%ID/g) |

|---|---|---|

| Tumor | 8.82 | 5.91 |

| Blood | 0.35 | 0.03 |

| Liver | 1.54 | 0.45 |

| Kidneys | 2.11 | 0.33 |

| Lungs | 1.12 | 0.18 |

| Spleen | 0.45 | 0.08 |

| Muscle | 0.25 | 0.04 |

A critical aspect of a targeted radiopharmaceutical is its ability to clear from tissues that are not the intended target, thereby reducing potential toxicity. Preclinical studies have shown that this compound exhibits favorable washout characteristics from non-target tissues. In human melanoma xenograft models, [¹³¹I]this compound demonstrated a diffuse initial tissue distribution followed by washout from all tissues except for the melanin-expressing tumors. nih.gov This differential clearance contributes to the increasing tumor-to-background ratios observed over time, which is advantageous for both therapeutic efficacy and diagnostic imaging. The rapid clearance from the blood and other non-melanated tissues minimizes the radiation dose to these areas.

Preclinical Pharmacokinetic Research Methodologies

The investigation of this compound's pharmacokinetics has relied on a variety of established preclinical research methodologies designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled compounds.

An article on the preclinical pharmacological and disposition studies of this compound cannot be generated at this time. Extensive searches for scientific literature and data pertaining specifically to this compound's interactions with transporters in preclinical systems and the early-stage prediction of its in vivo behavior from in vitro data have yielded no specific results.

The development of this compound I-131, a radiolabeled version of the compound, was initiated by Bayer AG for potential applications in oncology and diseases of the skin and musculoskeletal system. However, its development has since been discontinued. patsnap.com A Phase 1 clinical trial was initiated to evaluate the safety, pharmacokinetics, tissue distribution, and radiation dosimetry of 131-I-MIP-1145, which is related to this compound, but this trial was terminated. patsnap.com

While general principles and methodologies for assessing drug transporter interactions and for predicting in vivo pharmacokinetics from in vitro data are well-established in preclinical drug development, no studies detailing these specific assessments for this compound could be identified. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile, which would be foundational for such studies, is also not available in the public domain.

Without access to proprietary data from the original developer or published academic research, any attempt to create an article on the specified topics would be speculative and would not meet the required standards of scientific accuracy and detail.

Preclinical Efficacy Evaluation and Therapeutic Potential

Anti-Tumor Activity in Human Melanoma Xenograft Models

Preclinical studies utilizing human melanoma xenograft models have been instrumental in demonstrating the anti-tumor potential of Ioflubenzamide, specifically in its radiolabeled form, this compound I-131. These models, which involve the transplantation of human tumor cells into immunodeficient mice, provide a valuable in vivo platform for assessing therapeutic efficacy.

Research has shown that this compound I-131 can significantly modulate the growth of melanin-expressing human melanoma tumors. In studies involving the SK-MEL-3 human melanoma xenograft model, the administration of this compound I-131 led to a notable suppression of tumor growth. ncats.iosnmjournals.org A single dose of the compound was sufficient to achieve a striking inhibition of tumor progression. snmjournals.org The uptake of [¹³¹I]MIP-1145 in these melanin-containing xenografts was observed to be 5.91 %ID/g at 24 hours post-administration, indicating a high level of accumulation at the tumor site. snmjournals.org At 4 hours after intravenous injection, the uptake in the melanin-positive SK-MEL-3 xenograft was significantly higher (8.82 ± 3.55%ID/g) compared to the amelanotic A375 xenograft (1.19 ± 0.07%ID/g), highlighting the melanin-dependent targeting of the compound. researchgate.net

Tumor Growth Inhibition with this compound I-131 in SK-MEL-3 Xenograft Model

| Treatment Group | Effect on Tumor Growth | Tumor Uptake (%ID/g at 24h) |

|---|---|---|

| Single Dose this compound I-131 (25 MBq) | Significant suppression of tumor growth | 5.91 |

Beyond the inhibition of tumor growth, preclinical investigations have also characterized the ability of this compound I-131 to induce tumor regression and achieve long-lasting responses. In the same SK-MEL-3 human melanoma xenograft model, the administration of multiple doses of this compound I-131 resulted in substantial tumor regression. ncats.iosnmjournals.org This multi-dose regimen was shown to produce a durable response, with tumor control lasting for over 125 days. ncats.io These findings from preclinical settings suggest that a sustained treatment approach with this compound I-131 could lead to significant and lasting anti-tumor effects.

Tumor Regression and Response Durability with this compound I-131

| Treatment Regimen | Outcome | Duration of Response |

|---|---|---|

| Multiple Doses of this compound I-131 | Substantial tumor regression | >125 days |

Elucidation of Therapeutic Mechanisms in Preclinical Contexts

The therapeutic efficacy of this compound is intrinsically linked to its mechanism of action, which has been elucidated through preclinical research. Its ability to selectively target melanoma cells and the subsequent cellular and molecular responses are key to its anti-tumor activity.

The primary therapeutic mechanism of this compound I-131 is the targeted delivery of a cytotoxic dose of radiation to melanin-expressing cells. cancer.gov The benzamide (B126) moiety of the molecule has a high affinity for melanin (B1238610), a pigment that is overexpressed in a significant proportion of melanomas. cancer.gov This specific binding allows for the selective accumulation of the radiolabeled compound within melanoma cells. cancer.gov Once localized, the Iodine-131 isotope emits both gamma and beta radiation, which induces cellular damage and ultimately leads to cell death. cancer.gov Preclinical studies have shown that this compound I-131 exhibits a diffuse tissue distribution initially, followed by a washout from all tissues except for the melanin-expressing tumors, thereby concentrating the radiotherapeutic effect at the desired site. ncats.io

While direct studies on the specific impact of this compound on the tumor microenvironment are not extensively detailed in the available preclinical data, the targeted nature of its radiation delivery suggests a localized effect. By concentrating the radiation within the tumor, damage to the surrounding healthy tissues and the broader tumor microenvironment is likely minimized compared to external beam radiation. The destruction of tumor cells would invariably lead to changes within the microenvironment, such as the release of tumor antigens, which could potentially stimulate an immune response. However, further preclinical studies are needed to specifically characterize the downstream effects of this compound-mediated radiotherapy on the cellular and molecular composition of the tumor microenvironment.

Comparative Preclinical Efficacy of this compound against Related Compounds or Standards

In the landscape of melanin-targeting radiopharmaceuticals, this compound (as MIP-1145) has been a subject of comparative evaluation. One of the most extensively studied related compounds is [¹³¹I]ICF01012. snmjournals.org Preclinical therapeutic experiments have demonstrated the potent antitumor effects of [¹³¹I]ICF01012 in both murine and human pigmented melanoma models. snmjournals.org For instance, in the highly pigmented B16BL6 melanoma model, a single dose of 14.8–22.2 MBq of [¹³¹I]ICF01012 was found to be effective. snmjournals.org In contrast, the less pigmented SK-MEL-3 tumors required three doses of 25 MBq to achieve effective radiotherapy, a dosage regimen similar to that which produced durable responses with this compound I-131 in the same cell line. ncats.iosnmjournals.org Another predecessor, ¹³¹I-BZA2, has also been part of the developmental lineage of melanin-targeting benzamides. openmedscience.com this compound I-131 and its successors, such as Iodine-131 BA52, represent advancements aimed at potentially offering more efficient binding and improved therapeutic outcomes. openmedscience.com

Ioflubenzamide in Molecular Imaging Research

Scientific Principles of Melanin-Targeted Molecular Imaging

Molecular imaging relies on probes that can specifically bind to biomarkers associated with a disease. In the context of melanoma, the pigment melanin (B1238610) serves as a highly specific and abundant target. snmjournals.orgsnmjournals.org Melanin is a biopolymer found in tissues like the skin, hair, and eyes, and it is notably present in high concentrations in most malignant melanomas. snmjournals.orgsnmjournals.org This unique characteristic allows for the development of imaging and therapeutic agents that selectively accumulate in melanoma cells while sparing most healthy tissues. nih.gov

Radiolabeled benzamides, including Ioflubenzamide, have demonstrated a strong and specific affinity for melanin. nih.govplos.org The underlying principle of this targeting strategy is the ability of these small molecules to be taken up by melanin-producing cells and bind to the intracellular melanin pigment. nih.govopenmedscience.com This binding is not only specific but also sustained, allowing for high-contrast imaging and prolonged delivery of a therapeutic radiation dose. nih.gov The specificity of this approach has been validated in numerous preclinical and clinical studies with various benzamide (B126) derivatives, which have shown high sensitivity and specificity in detecting melanoma lesions. snmjournals.orgnih.gov

Preclinical Imaging Modalities and Methodologies

Preclinical research utilizes advanced imaging techniques to evaluate the efficacy and distribution of new molecular probes in living organisms, typically small animal models of human diseases.

Single-Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that provides three-dimensional information about the distribution of a radiolabeled probe in the body. snmjournals.org In preclinical melanoma research, SPECT is used to visualize tumors that have taken up a melanin-binding agent. snmjournals.org

This compound, when labeled with a gamma-emitting radionuclide such as Iodine-123 ([¹²³I]this compound), can be used as a SPECT imaging agent. Preclinical studies using SPECT/CT imaging in mouse models with human melanoma xenografts have demonstrated the ability of radiolabeled this compound (also referred to as MIP-1145) to localize specifically in melanin-expressing tumors. nih.govresearchgate.net The images generated from these studies confirm the high uptake of the tracer in melanotic tumors compared to surrounding tissues and amelanotic (non-pigmented) tumors. nih.gov This validates the melanin-specific targeting mechanism and supports its potential for diagnosing metastatic melanoma.

Biodistribution studies are essential in preclinical research to understand how a compound is absorbed, distributed, metabolized, and excreted in the body. nih.govnih.gov For radiolabeled compounds like this compound, this involves tracking the radioactivity in various organs and tumors over time. nih.gov

In preclinical evaluations using nude mice bearing human melanoma xenografts, the biodistribution of radioiodinated this compound ([¹³¹I]MIP-1145) was assessed. The studies showed a diffuse initial distribution, with clearance from most non-target tissues over time. nih.gov Crucially, there was high uptake and prolonged retention in the melanin-expressing tumors. nih.gov At 4 hours post-injection, the tumor uptake reached 8.82% of the injected dose per gram (%ID/g), remaining high at 5.91 %ID/g at 24 hours. This resulted in excellent tumor-to-blood ratios of 25.2 and 197 at 4 and 24 hours, respectively, highlighting the compound's potential for high-contrast imaging and targeted therapy. nih.gov

| Tissue | Uptake at 4 hours (%ID/g) | Uptake at 24 hours (%ID/g) |

|---|---|---|

| SK-MEL-3 Tumor | 8.82 | 5.91 |

| Blood | 0.35 | 0.03 |

| Liver | 1.54 | 0.24 |

| Kidneys | 1.71 | 0.14 |

| Lungs | 1.07 | 0.12 |

This compound's Role in Preclinical Theranostic Development

Theranostics is a paradigm in medicine that combines diagnosis and therapy, often using a single molecular agent. ntno.orgsnmjournals.org The principle is to "see what you treat, and treat what you see." ntno.org

The theranostic approach with this compound involves the use of a "theranostic pair" of radioisotopes of the same element, typically iodine. nih.govopenmedscience.com For diagnostic imaging with SPECT, a gamma emitter with a shorter half-life like Iodine-123 is used to label this compound. nih.gov This allows for the visualization of melanin-positive tumors and confirms that the target is present. snmjournals.org

For therapy, the same this compound molecule is labeled with a beta-particle-emitting isotope, such as Iodine-131 ([¹³¹I]this compound). openmedscience.com Beta particles deposit their energy over a short distance, delivering a cytotoxic radiation dose directly to the tumor cells that have taken up the agent, while minimizing damage to surrounding healthy tissue. nih.govopenmedscience.com This approach allows for patient selection based on diagnostic imaging, ensuring that only patients whose tumors show uptake of the agent receive the targeted radionuclide therapy. nih.gov

The therapeutic potential of [¹³¹I]this compound has been evaluated in preclinical melanoma models. nih.gov In studies involving mice with established human melanoma (SK-MEL-3) tumors, treatment with [¹³¹I]this compound resulted in significant anti-tumor effects. nih.gov

Administration of the therapeutic agent led to a marked reduction in tumor growth compared to control groups. nih.gov Multiple doses further enhanced this effect, leading to tumor regression and a durable response that extended over 125 days. nih.gov These findings demonstrate that the high, specific, and sustained accumulation of [¹³¹I]this compound in melanotic tumors delivers a sufficient radiation dose to be therapeutically effective. The promising results from these preclinical assessments, combined with acceptable projected human dosimetry, suggest that this compound is a viable candidate for the theranostic treatment of metastatic malignant melanoma. nih.gov

| Treatment Group | Outcome |

|---|---|

| Control (Vehicle) | Progressive tumor growth |

| Single Dose [¹³¹I]MIP-1145 | Significant reduction in tumor growth |

| Multiple Doses [¹³¹I]MIP-1145 | Tumor regression and durable response (>125 days) |

Advanced Research Directions and Future Prospects

Exploration of Novel Ioflubenzamide Derivatives with Enhanced Binding or Pharmacological Profiles

The foundational structure of this compound is part of a broader class of benzamide (B126) derivatives that have been the subject of extensive research to improve their pharmacological properties for melanoma imaging and therapy. nih.gov Since the initial discovery that N-(2-diethylaminoethyl)-4-[125I]iodobenzamide ([125I]BZA) exhibited high uptake in melanoma, scientific efforts have focused on modifying this structure to enhance tumor affinity and optimize pharmacokinetics. nih.gov

Key research findings in the development of advanced benzamide derivatives include:

Structural Modifications: Researchers have systematically altered the benzamide scaffold, particularly the phenyl and amide substitutes, to improve binding affinity and biodistribution. nih.gov Most of these derivatives maintain the core structure of Ph-CONH(CH2)mNR2, which is crucial for high melanoma uptake. nih.gov

Structure-Activity Relationship (SAR) Studies: Analysis of the relationship between the chemical structure and biological activity has shown that specific modifications can tailor compounds for either imaging or therapy. nih.gov For instance, certain derivatives demonstrate rapid clearance from non-target organs, making them ideal candidates for scintigraphic imaging where high-contrast images are needed quickly. nih.gov In contrast, other analogues show higher specific affinity and prolonged retention in the tumor, characteristics that are highly favorable for radionuclide therapy. nih.gov

Preclinical Evaluation: In preclinical models using melanoma-bearing mice, specific novel benzamide compounds have shown superior characteristics compared to earlier iterations. nih.gov These studies are critical for identifying lead candidates to move forward into clinical development.

The table below summarizes findings from structure-activity relationship studies on various benzamide analogs, highlighting modifications aimed at improving their utility for imaging or therapy.

| Compound Class | Structural Modification | Key Pharmacological Profile | Potential Application |

| Imaging Agents | Modifications promoting rapid clearance | Fast washout from non-target tissues, allowing for high-contrast tumor imaging shortly after administration. | Scintigraphic Imaging (SPECT), Positron Emission Tomography (PET) |

| Therapeutic Agents | Modifications enhancing tumor retention | High specific affinity for the tumor, leading to prolonged retention and a higher cumulative radiation dose. | Targeted Radionuclide Therapy |

These ongoing efforts to synthesize and evaluate new derivatives are crucial for developing next-generation melanin-targeting agents with superior efficacy and a better pharmacological profile than the original this compound compound.

Advanced Computational and In Silico Modeling for Design and Optimization

The rational design and optimization of novel this compound derivatives are increasingly being driven by advanced computational and in silico modeling techniques. These methods provide deep insights into the molecular interactions governing drug-target binding, helping to predict the efficacy of new compounds before they are synthesized, thereby saving time and resources. mdpi.commdpi.com

Key computational approaches being applied in this field include:

Molecular Docking: This technique is used to predict the preferred orientation of a molecule (ligand) when bound to a target, in this case, the melanin (B1238610) polymer. Docking studies help to elucidate the binding interactions between benzamide derivatives and the active site of tyrosinase, a key enzyme in melanin synthesis, revealing interactions like hydrogen bonding and π-π stacking. researchgate.netnih.gov By understanding these interactions, chemists can design derivatives with stronger and more specific binding affinities. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for identifying the key structural features of a molecule that are critical for its biological activity. mdpi.com These models can provide valuable information to guide the further optimization and design of novel inhibitors with enhanced potency. mdpi.com

Pharmacokinetic and Toxicity Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new chemical entities. mdpi.com This allows researchers to screen out compounds with unfavorable properties, such as potential hepatotoxicity or poor intestinal absorption, early in the development process. mdpi.com

These computational methods are integral to modern drug discovery, enabling a more targeted and efficient approach to designing this compound derivatives with optimized binding characteristics and improved pharmacological profiles.

Potential for Broader Applications Beyond Melanoma in Other Melanin-Rich Tissues or Pathologies

The high specificity of this compound for melanin opens up the possibility of its use in diagnosing and treating other conditions involving melanin-rich tissues, beyond its primary application in melanoma. Melanin is present in various parts of the body, and its presence in certain pathologies could serve as a target for this class of compounds.

Potential broader applications include:

Non-Melanoma Skin Cancers (NMSCs): While less commonly pigmented than melanoma, some basal cell carcinomas (BCC) and squamous cell carcinomas (SCC) can contain melanin. nih.gov For pigmented NMSCs, a melanin-targeting agent could offer a novel therapeutic approach, particularly for advanced or metastatic disease where current options are limited. mdpi.combohrium.com

Ocular Diseases: The eye contains a significant amount of melanin, particularly in the uveal tract. Melanin-binding drugs are known to accumulate in these pigmented tissues, which can lead to prolonged drug retention. nih.gov This property could be leveraged to develop this compound-based therapies for ocular conditions, such as uveal melanoma, or for the targeted delivery of therapeutics to the back of the eye.

Neurological Disorders: Neuromelanin, a pigment structurally similar to melanin, is found in specific neurons in the human brain, particularly in the substantia nigra. The loss of these neurons is a hallmark of Parkinson's disease. A radiolabeled compound that binds to neuromelanin could potentially be developed as an imaging agent to monitor disease progression or to deliver neuroprotective agents.

Other Pigmented Lesions: Various benign and malignant pigmented lesions could be targeted. The ability to differentiate between them or to treat specific conditions could be explored.

Research into these areas could significantly expand the clinical utility of the this compound scaffold, transforming it from a melanoma-specific agent into a platform technology for targeting a range of melanin-related pathologies.

Development of Companion Diagnostic Strategies in Preclinical Research

The efficacy of a targeted therapy like this compound is fundamentally dependent on the presence of its target—melanin—in the tumor. Therefore, a companion diagnostic (CDx) strategy is essential for patient selection to ensure that only those who are likely to benefit from the treatment receive it. nih.govamegroups.org A companion diagnostic is a medical device, often an in vitro diagnostic test, that provides information crucial for the safe and effective use of a corresponding drug. nih.gov

The development of a CDx for this compound would likely focus on:

Biomarker Identification and Validation: The primary biomarker is melanin expression. The development process begins with validating that melanin levels correlate with the uptake of this compound and, ultimately, with therapeutic response. precisionformedicine.com Preclinical models are essential for establishing this link. oaepublish.com

Assay Development: A reliable and reproducible assay to quantify melanin expression in tumors is needed. This could take several forms:

PET/SPECT Imaging: A "theranostic" approach where a low, non-therapeutic dose of this compound labeled with a diagnostic radioisotope (e.g., Iodine-123 or Fluorine-18) is administered. snmjournals.org The resulting scan would visualize and quantify melanin-positive lesions throughout the body, providing a direct measure of target engagement and identifying patients suitable for therapy with the I-131 labeled version.

Immunohistochemistry (IHC): An IHC test performed on a tumor biopsy sample to stain for melanin or key enzymes in the melanogenesis pathway, such as tyrosinase. This would provide a semi-quantitative score of melanin expression.

Clinical Trial Integration: The CDx assay would be co-developed with the therapeutic agent. amegroups.org In clinical trials, the assay would be used to stratify patients, and its ability to predict treatment response would be rigorously evaluated. oaepublish.com

An effective companion diagnostic would be pivotal for the successful clinical translation of this compound, enabling a personalized medicine approach where treatment is tailored to the specific biological characteristics of each patient's tumor. precisionformedicine.com

Integration with Emerging Radiopharmaceutical Technologies

The field of nuclear medicine is rapidly evolving, and the integration of this compound with emerging radiopharmaceutical technologies could unlock new therapeutic paradigms. snmjournals.org The benzamide scaffold is versatile and can be labeled with a variety of radionuclides, each with distinct properties suited for different clinical applications. nih.govsnmjournals.org

Key technological integrations include:

Theranostics: This approach combines therapy and diagnostics, often using the same molecular probe. nih.gov For this compound, this would involve using an iodine isotope suitable for imaging (e.g., I-123 for SPECT) to select patients and calculate dosimetry, followed by treatment with therapeutic I-131. snmjournals.org This allows for a highly personalized treatment plan based on the specific biodistribution of the drug in each patient.

Targeted Alpha Therapy (TAT): While I-131 is a beta-emitter, the this compound molecule could potentially be labeled with an alpha-emitting radionuclide, such as Astatine-211 or Actinium-225. Alpha particles have a much shorter range and higher linear energy transfer than beta particles, making them exceptionally potent at killing cancer cells with minimal damage to surrounding healthy tissue. nih.govmdpi.com This could lead to more effective treatments, especially for micrometastases.

Combination Therapies: Targeted radionuclide therapies can act synergistically with other cancer treatments, such as immunotherapy. nih.govmdpi.com The radiation delivered by this compound can induce immunogenic cell death, releasing tumor antigens and creating an inflammatory tumor microenvironment. This can potentially turn a "cold" tumor (unresponsive to immunotherapy) into a "hot" one, thereby sensitizing it to immune checkpoint inhibitors. mdpi.com

By leveraging these advanced technologies, the therapeutic potential of melanin-targeting radiopharmaceuticals like this compound can be significantly enhanced, offering new hope for patients with metastatic melanoma and other melanin-positive cancers. aacrjournals.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.